Antidiabetic agent 5

α-Glucosidase Inhibition IC50

Researchers requiring dual α-glucosidase/α-amylase inhibition with in vivo validation face limited sourcing options. Antidiabetic agent 5 (CAS 2152667-21-3) fills this gap: • Dual competitive inhibitor: IC50 3.91 μM (α-glucosidase), 8.89 μM (α-amylase) - 15-fold more potent than acarbose under identical assay conditions • Validated in diabetic BALB/c mice: blood glucose reduced to 110-115 mg/dL, insulin increased to 25-30 μM/L at 3.9-7.8 mg/kg oral doses • Low organ necrosis & HbA1c ~3% enable chronic diabetic complication studies Supplied as ≥98% pure solid; room-temperature global shipping.

Molecular Formula C17H15N3O4S
Molecular Weight 357.4 g/mol
Cat. No. B12371118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntidiabetic agent 5
Molecular FormulaC17H15N3O4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O4S/c1-11(12-7-3-2-4-8-12)18-19-17(22)15-16(21)13-9-5-6-10-14(13)25(23,24)20-15/h2-10,20-21H,1H3,(H,19,22)/b18-11+
InChIKeyVUGITSKDRKJXDT-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antidiabetic Agent 5: Dual α-Glucosidase/α-Amylase Inhibitor


Antidiabetic agent 5 (also designated compound S1; CAS 2152667-21-3) is a synthetic pyrazolobenzothiazine 1,1-dioxide derivative that functions as a dual inhibitor of α-glucosidase and α-amylase [1]. In vitro enzyme assays demonstrate competitive inhibition with IC50 values of 3.91 μM and 8.89 μM against α-glucosidase and α-amylase, respectively [1]. The compound has been evaluated in a diabetic BALB/c mouse model, where oral administration at 3.9 and 7.8 mg/kg significantly lowered blood glucose levels, increased insulin, and reduced cholesterol and creatinine [1].

Structural and Pharmacological Divergence


Within the α-glucosidase inhibitor class, compounds exhibit marked differences in enzyme selectivity, dual-targeting capability, and in vivo efficacy profiles. Antidiabetic agent 5 demonstrates a unique pyrazolobenzothiazine 1,1-dioxide scaffold that confers dual α-glucosidase/α-amylase inhibition with low Ki values indicative of strong competitive binding, while maintaining a favorable tissue safety profile in mice [1]. In contrast, clinically established inhibitors such as acarbose, voglibose, and miglitol display divergent potency ranges, enzyme specificity (e.g., voglibose and miglitol are predominantly α-glucosidase selective), and varying gastrointestinal tolerability profiles that preclude direct substitution in research or development settings . The quantitative evidence below substantiates that this compound cannot be treated as a generic replacement for other in-class agents.

Quantitative Differentiation vs. Acarbose


α-Glucosidase Inhibition Potency

Antidiabetic agent 5 (compound S1) demonstrates an IC50 of 3.91 μM against α-glucosidase, which is approximately 15-fold lower (more potent) than acarbose tested under identical microdilution assay conditions (IC50 = 58.8 μM) [1]. The compound achieved 72% enzyme inhibition compared to a lower inhibition percentage for acarbose [1].

α-Glucosidase Inhibition IC50

α-Amylase Inhibition Potency

Against α-amylase, antidiabetic agent 5 exhibits an IC50 of 8.89 μM with 46% inhibition, whereas acarbose shows an IC50 of 28.8 μM with only 33% inhibition [1]. This represents a 3.2-fold improvement in α-amylase inhibitory potency.

α-Amylase Inhibition IC50

Competitive Inhibition Kinetics

Enzyme kinetic analysis reveals that antidiabetic agent 5 acts as a competitive inhibitor of both α-glucosidase (Ki = −0.186 μM, Ki′ = −0.691 μM) and α-amylase (Ki = −1.267 μM, Ki′ = −1.78 μM) [1]. These sub-micromolar Ki values indicate strong, reversible binding to the enzyme active sites, contrasting with the less potent binding parameters reported for acarbose under similar assay conditions [1].

Enzyme Kinetics Ki Competitive Inhibition

In Vivo Antihyperglycemic Activity

In diabetic BALB/c mice (26-33 g), oral administration of antidiabetic agent 5 at 3.9 and 7.8 mg/kg reduced blood sugar levels to 110–115 mg/dL, accompanied by increased insulin levels (25–30 μM/L) and reduced cholesterol (85 mg/dL) and creatinine (0.6 mg/dL) [1]. The treated group also exhibited a low percentage of glycated hemoglobin (HbA1c ≈ 3%) [1]. While direct comparative in vivo data with acarbose is not available from this study, the achieved glycemic control at these dose levels provides a quantifiable benchmark for efficacy.

In Vivo Blood Glucose Antihyperglycemic

Tissue Safety Profile

Histological analysis of liver, kidney, and pancreas tissues from mice treated with antidiabetic agent 5 revealed a low necrosis rate, indicating minimal organ toxicity at the tested doses [1]. This contrasts with known gastrointestinal and hepatic adverse effects associated with some clinical α-glucosidase inhibitors, though direct comparative histopathology data for acarbose or miglitol in this specific model are not provided.

Toxicology Histopathology Safety

Research Applications


Mechanistic Studies of Dual Enzyme Inhibition

Given its 15-fold and 3.2-fold greater inhibitory potency against α-glucosidase and α-amylase, respectively, compared to acarbose under identical assay conditions [1], this compound is ideally suited for biochemical and structural biology investigations focused on dual enzyme targeting. Its well-characterized competitive inhibition kinetics (Ki values 0.186–1.78 μM) enable precise determination of binding mechanisms and structure-activity relationships [1].

Preclinical Efficacy in T2D Mouse Models

The compound's validated in vivo efficacy—reducing blood glucose to 110–115 mg/dL and increasing insulin to 25–30 μM/L in diabetic BALB/c mice at 3.9–7.8 mg/kg oral doses [1]—makes it a compelling candidate for preclinical studies investigating postprandial glucose control, insulin sensitization, and metabolic syndrome endpoints. The associated reduction in cholesterol and creatinine provides additional metabolic benefit readouts [1].

Comparative Pharmacology Benchmarking

Because direct head-to-head IC50 data against acarbose are available from the same study [1], antidiabetic agent 5 serves as a well-defined reference compound for benchmarking novel α-glucosidase/α-amylase inhibitors. Researchers can leverage the published inhibition percentages (72% α-glucosidase; 46% α-amylase) and Ki values to contextualize the potency of newly synthesized derivatives [1].

Long-Term Toxicology and Complication Studies

The low necrosis rate observed in liver, kidney, and pancreas histology [1] supports the compound's use in longer-duration studies aimed at evaluating diabetes-associated complications (e.g., nephropathy, hepatopathy) without confounding drug-induced organ damage. The low HbA1c percentage (~3%) in treated mice [1] indicates sustained glycemic control, a prerequisite for chronic complication modeling.

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